molecular formula C13H15ClN4O B10831230 CL097 (hydrochloride)

CL097 (hydrochloride)

Cat. No.: B10831230
M. Wt: 278.74 g/mol
InChI Key: KTOHDRYYPGXUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL097 (hydrochloride) is a highly water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod). It is known for its ability to induce Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) responses in human and murine immune cells . These receptors play a crucial role in the antiviral immune response.

Preparation Methods

CL097 (hydrochloride) is synthesized by resuspending the compound with sterile endotoxin-free water. The preparation involves adding 500 µl of water to a 500 µg vial or 5 ml of water to a 5 mg vial, followed by vortexing until completely resuspended . The compound is then aliquoted and stored at -20°C to maintain stability.

Comparison with Similar Compounds

Biological Activity

CL097 (hydrochloride) is a potent agonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are critical components of the innate immune system. This compound, a derivative of the imidazoquinoline family, has garnered attention for its ability to modulate immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases.

  • CAS Number : 1026249-18-2
  • Molecular Formula : C₁₃H₁₄N₄O • HCl
  • Molecular Weight : 278.74 g/mol
  • Solubility : 1 mg/ml in water

CL097 primarily acts as a TLR7 agonist , with significant activity also directed towards TLR8. Upon activation, these receptors initiate several downstream signaling pathways, notably the NF-κB and IRF pathways, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This action is crucial for enhancing antiviral responses and stimulating immune cell activation, particularly plasmacytoid dendritic cells (pDCs) which play a pivotal role in orchestrating immune responses against pathogens and tumors .

Comparative Potency

CL097 has been shown to be more potent than other TLR7/8 agonists such as Gardiquimod and Imiquimod in activating human TLR7. However, it is less effective as a TLR8 agonist compared to compounds like CL075 . The following table summarizes the comparative potency of CL097 with other known agonists:

CompoundTLR7 Activity (EC50)TLR8 Activity (EC50)
CL0970.1 μM4 μM
GardiquimodHigher than CL097N/A
ImiquimodLower than CL097N/A
CL075N/AHigher than CL097

Cellular Assays and Biological Activity

The biological activity of CL097 has been verified through various cellular assays utilizing HEK293 cells engineered to express human or mouse TLRs. The absence of bacterial contamination has been confirmed using HEK-Blue™ reporter cells that detect lipoproteins and endotoxins .

Activation of Immune Cells

In studies involving primary immune cells, CL097 effectively induced the activation of pDCs, leading to enhanced production of IFN-α and other cytokines. This effect was assessed through ELISA assays measuring cytokine levels post-stimulation with varying concentrations of CL097 .

Case Studies

Recent research has highlighted the potential of CL097 in therapeutic contexts:

  • Cancer Therapy : A study demonstrated that treatment with CL097 significantly increased pDC activation in murine models, resulting in enhanced anti-tumor immunity. The mechanism involved the upregulation of co-stimulatory molecules on dendritic cells and increased production of type I interferons .
  • Autoimmune Disorders : Another investigation explored the role of TLR7 in lupus pathogenesis, revealing that enhanced signaling through TLR7 due to genetic mutations could be modulated by compounds like CL097. This suggests potential applications for managing autoimmune conditions by regulating TLR7 activity .

Research Findings

Recent studies have elucidated the cellular mechanisms by which CL097 exerts its effects:

  • Endosomal Dynamics : Research indicates that CL097 induces actin comet formation on endosomes in HeLa cells, facilitating the recruitment of NLRP3 inflammasome components, which are critical for inflammatory responses .
  • TLR Signaling Pathways : Activation of TLR7 by CL097 leads to significant NF-κB activation, promoting inflammatory cytokine production essential for effective immune responses against viral infections .

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H

InChI Key

KTOHDRYYPGXUNP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.